molecular formula C8H4BrClN2O B2731043 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 392663-85-3

7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2731043
CAS RN: 392663-85-3
M. Wt: 259.49
InChI Key: PLYVBFWARNQVJL-UHFFFAOYSA-N
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Description

“7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one” is a chemical compound with the molecular formula C8H4BrClN2O . It belongs to the family of 4H-pyrido[1,2-a]pyrimidin-4-ones .


Synthesis Analysis

An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H4BrClN2O/c9-5-1-2-7-11-6 (10)3-8 (13)12 (7)4-5/h1-4H .


Chemical Reactions Analysis

The compound has been used in the synthesis of diversely orchestrated 3-ArS/ArSe derivatives through a metal-free C-3 chalcogenation process . This reaction proceeds under mild conditions and can be executed in gram scale .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 259.49 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : Researchers have synthesized various pyrimidine derivatives, including 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one analogs, to investigate their crystal structures and chemical properties. For example, derivatives have been synthesized by nucleobase anion alkylation and have been crystallized for X-ray analyses, revealing different positioning of side chains relative to the heterocyclic ring, depending on the substituent at C(2) (Asaftei et al., 2009).

Biological Activity

  • Antimicrobial and Antifungal Activities : Some studies focused on synthesizing pyrimidine derivatives to evaluate their in vitro antibacterial and antifungal activities. These efforts include the development of novel compounds with significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Chemical Properties and Reactions

  • Investigation of Tautomeric Forms and Crystal Packing : The behavior of pyrimidin-4-one derivatives, including those with bromo and chloro substituents, within crystal packing has been studied. These investigations provide insights into the preferred hydrogen-bonding patterns and the role of halogen atoms in interacting with coformers, which is crucial for understanding the chemical and physical properties of these compounds (Gerhardt & Bolte, 2016).

Synthetic Methodologies

  • Development of Synthetic Methods : Novel synthetic routes have been developed for the preparation of this compound derivatives. These methods involve unique reactions under specific conditions, providing access to a range of heterocyclic compounds with potential applications in medicinal chemistry and drug discovery (Szabo, Crozet, & Vanelle, 2008).

Mechanism of Action

Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 should be taken when handling this compound .

properties

IUPAC Name

7-bromo-2-chloropyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYVBFWARNQVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

392663-85-3
Record name 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
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